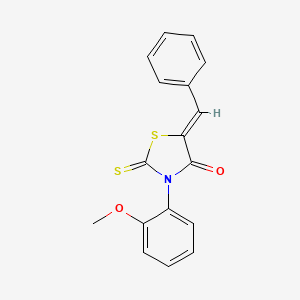

(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. Thiazolidinones are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of thiazolidine-2-thione with benzaldehyde derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Process optimization, including the use of catalysts and alternative solvents, can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can convert the thiazolidinone ring to other functional groups, such as sulfones or sulfoxides.

Reduction: : Reduction reactions can reduce the thiazolidinone ring, leading to the formation of thiazolidine derivatives.

Substitution: : Substitution reactions can replace the benzylidene group with other substituents, altering the compound's properties.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Oxidation: : Sulfones, sulfoxides, and other oxidized derivatives.

Reduction: : Thiazolidine derivatives with reduced functional groups.

Substitution: : Substituted thiazolidinones with different substituents on the benzylidene group.

Aplicaciones Científicas De Investigación

Chemistry

In organic chemistry, (Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one serves as a versatile intermediate for the synthesis of other complex molecules

Biology and Medicine

This compound has shown promise in biological research, particularly in the development of anti-melanogenic agents. Its ability to scavenge reactive oxygen species (ROS) makes it a candidate for antioxidant therapies and skin care products. Additionally, its derivatives have been studied for their potential anti-inflammatory and antimicrobial properties.

Industry

In the materials industry, thiazolidinone derivatives are explored for their use in polymers and coatings. Their unique chemical properties can enhance the durability and functionality of various materials.

Mecanismo De Acción

The mechanism by which (Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one exerts its effects involves its interaction with molecular targets and pathways. For example, in anti-melanogenic applications, the compound may inhibit tyrosinase, an enzyme involved in melanin production. By scavenging ROS, it also helps in reducing oxidative stress, which is beneficial for skin health.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinone Derivatives: : Other thiazolidinone compounds with different substituents on the benzylidene group.

Benzylidene Compounds: : Compounds containing the benzylidene moiety with various heterocyclic rings.

2-Methoxyphenyl Derivatives: : Compounds with the 2-methoxyphenyl group attached to different heterocyclic structures.

Uniqueness

(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one stands out due to its specific combination of the thiazolidinone ring, benzylidene group, and 2-methoxyphenyl moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-melanogenic and anti-cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a Knoevenagel condensation reaction between thiazolidin-2,4-dione and substituted benzaldehydes. The structure is characterized by a thiazolidine ring with a thioxo group and a benzylidene moiety, which is crucial for its biological activity.

1. Anti-Melanogenic Activity

One of the most notable biological activities of this compound is its potential as an anti-melanogenic agent . Studies have shown that this compound effectively inhibits mushroom tyrosinase, an enzyme critical in melanin production.

- Inhibition Potency : The compound demonstrated significant inhibitory effects on tyrosinase with an IC50 value comparable to established inhibitors like kojic acid .

- Mechanism of Action : Kinetic studies revealed that the compound acts through both competitive and non-competitive inhibition mechanisms, as supported by Lineweaver-Burk plot analyses .

2. Cytotoxicity and Anticancer Potential

Research indicates that derivatives of thiazolidin-4-one, including this compound, exhibit cytotoxic effects against various cancer cell lines .

- Cell Viability Studies : In vitro studies on B16F10 murine melanoma cells indicated that the compound did not exhibit cytotoxicity at concentrations below 20 µM over 48 and 72 hours . However, other analogs showed significant cytotoxic effects at lower concentrations.

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in tumor progression and proliferation. The thiazolidinone scaffold has been linked to multi-target enzyme inhibition which enhances its therapeutic potential against cancer .

Case Study 1: Tyrosinase Inhibition

A study focused on various analogs of thiazolidinone compounds demonstrated that (Z)-5-benzylidene derivatives significantly inhibited tyrosinase activity in a dose-dependent manner. The study utilized molecular docking simulations to support the binding affinity of these compounds to the active site of tyrosinase .

| Compound | IC50 Value (µM) | Mechanism |

|---|---|---|

| Kojic Acid | 25.26 ± 1.10 | Competitive |

| Compound 2 | 5.21 ± 0.86 | Competitive |

| Compound 3 | 1.03 ± 0.14 | Non-competitive |

Case Study 2: Antioxidant Activity

In addition to its anti-melanogenic properties, this compound exhibited strong antioxidant effects, reducing levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in B16F10 cells . This antioxidant capability may contribute to its protective effects against oxidative stress-related damage in melanocytes.

Propiedades

IUPAC Name |

(5Z)-5-benzylidene-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S2/c1-20-14-10-6-5-9-13(14)18-16(19)15(22-17(18)21)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNHFTNMQITAFU-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.